4,4'-Diaminostilbene

Description

Historical Perspectives and Early Investigations of Stilbene (B7821643) Derivatives

The study of stilbene and its derivatives has a rich history, with initial interest sparked by their unique chemical structures and properties. Stilbenes, characterized by a 1,2-diphenylethylene core, are a class of plant polyphenols. researchgate.net The first stilbene, resveratrol (B1683913), was isolated in 1940 from the roots of white hellebore (Veratrum grandiflorum). mdpi.com This discovery laid the groundwork for the exploration of a vast family of related compounds. Since then, over 400 stilbene derivatives have been discovered, many of which are synthesized by plants in response to environmental stressors and pathogen attacks. researchgate.netcabidigitallibrary.org

Early research into stilbene compounds was largely driven by their biological activities. cabidigitallibrary.org For instance, resveratrol gained significant attention due to its association with the "French paradox," the observation of low rates of heart disease in the French population despite a high-fat diet, which was partly attributed to the consumption of red wine containing this compound. uliege.be This led to extensive investigations into the antioxidant, anti-inflammatory, and potential cardioprotective properties of stilbenes. cabidigitallibrary.orgrsc.org

The synthesis of stilbene derivatives in the laboratory also has a long history, with the first preparation of resveratrol dating back to 1941. uliege.be Early synthetic methods were often complex and have since been refined with the advent of modern organic chemistry techniques, particularly organometallic methodologies. uliege.be The development of reactions like the Wittig reaction, Heck reaction, and Suzuki coupling has provided more efficient and versatile routes to a wide array of stilbene derivatives. uliege.bersc.org In the 1980s and 1990s, significant research was conducted on the free radical polymerization of monomers like methyl methacrylate (B99206) and styrene (B11656) in the presence of stilbenes, which provided insights into polymer chain functionalization. mdpi.com

Significance of 4,4'-Diaminostilbene (B1237157) as a Core Structure in Advanced Materials and Chemical Synthesis

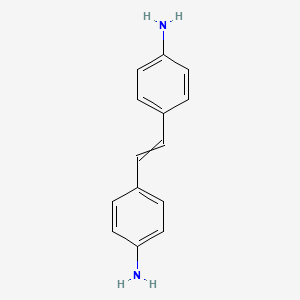

4,4'-Diaminostilbene (DAS), an organic compound with the chemical formula C₁₄H₁₄N₂, is a derivative of stilbene featuring amino groups at the 4 and 4' positions of the two benzene (B151609) rings. ontosight.ai This specific substitution pattern imparts unique properties that make it a crucial building block in the development of advanced materials and a versatile intermediate in chemical synthesis. ontosight.aiontosight.ai

One of the most notable properties of 4,4'-diaminostilbene and its derivatives is their fluorescence. ontosight.ai This characteristic is central to their primary application as precursors for fluorescent whitening agents, also known as optical brighteners. datainsightsmarket.comexpertmarketresearch.com These compounds are widely used in the textile, paper, and detergent industries to enhance the brightness and whiteness of products. datainsightsmarket.commarketreportanalytics.com The global market for a key derivative, 4,4'-Diaminostilbene-2,2'-disulfonic acid (DSD Acid), highlights its industrial importance, with a projected significant expansion driven by these applications. datainsightsmarket.commarketresearchintellect.com

In the realm of materials science, the stilbene scaffold of DAS provides a rigid and conjugated backbone, which is desirable for creating polymers with specific optical and mechanical properties. ontosight.aiontosight.ai The amino groups offer reactive sites for polymerization and further chemical modifications, allowing for the synthesis of polyimides and other high-performance polymers. tcichemicals.com The unique optical properties of DAS derivatives also make them candidates for applications in the development of novel optical materials and sensing technologies. ontosight.ai

Furthermore, 4,4'-diaminostilbene serves as a key intermediate in the synthesis of a variety of other chemical compounds. scbt.com Its reactive amino groups can be readily transformed into other functional groups, making it a versatile starting material for producing dyes, pigments, and other specialty chemicals. ontosight.aisciforum.net For example, the diazotization of the amino groups followed by coupling reactions allows for the creation of a wide range of azo dyes. sciforum.netsciforum.net

The synthesis of 4,4'-diaminostilbene itself is typically achieved through the reduction of 4,4'-dinitrostilbene (B1234727). ontosight.ai Various reducing agents and catalytic systems have been explored to optimize this conversion, with a focus on achieving high yields and purity while minimizing byproducts. google.com

Evolution of Research Trajectories for 4,4'-Diaminostilbene

Research concerning 4,4'-diaminostilbene and its derivatives has evolved significantly over time, expanding from its foundational use in the dye industry to more advanced and specialized applications.

Initially, the primary focus of research was on the synthesis and application of 4,4'-diaminostilbene derivatives, particularly the sulfonated version (4,4'-diaminostilbene-2,2'-disulfonic acid or DSD acid), as direct dyes and fluorescent whitening agents for textiles and paper. datainsightsmarket.comexpertmarketresearch.commarketreportanalytics.com Early synthetic methods often involved the reduction of the corresponding dinitro compound using agents like iron and acetic acid, which presented challenges in purification. google.com Subsequent research led to the development of more efficient catalytic hydrogenation processes, using catalysts such as platinum and palladium to achieve cleaner and more economical synthesis. google.comgoogle.com

As the field of materials science advanced, the focus of research broadened to explore the potential of 4,4'-diaminostilbene as a monomer for creating novel polymers. ontosight.aitcichemicals.com The rigid, conjugated stilbene core combined with the reactive amino groups made it an attractive candidate for producing polymers with enhanced thermal stability and specific optical properties. ontosight.ai This has led to investigations into its use in creating polyimides and other high-performance materials. tcichemicals.com

More recently, research has been directed towards sustainable and environmentally friendly manufacturing processes for 4,4'-diaminostilbene derivatives. datainsightsmarket.com This includes the development of greener synthetic routes and the exploration of biodegradable alternatives to address environmental concerns associated with industrial chemical production. datainsightsmarket.commarketreportanalytics.com There is also growing interest in exploring novel applications for these compounds, leveraging their unique fluorescent and chemical properties in areas such as advanced sensing technologies and biological studies, where they can be used as fluorescent probes. ontosight.aiontosight.ai The development of new catalytic methods, such as those involving rhodium catalysts for C-H activation, offers more efficient and atom-economical ways to synthesize stilbene derivatives, further expanding the possibilities for future research and application. virginia.edu

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-[2-(4-aminophenyl)ethenyl]aniline |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2 |

InChI Key |

KOGDFDWINXIWHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4,4 Diaminostilbene and Its Derivatives

Catalytic Hydrogenation Approaches for 4,4'-Dinitrostilbene (B1234727) Intermediates

A prevalent industrial method for synthesizing 4,4'-diaminostilbene (B1237157) derivatives involves the catalytic hydrogenation of the corresponding 4,4'-dinitrostilbene compounds. epo.org This reduction step is crucial and is typically applied to intermediates like 4,4'-dinitrostilbene-2,2'-disulfonic acid to yield the desired diamino product. epo.org The efficiency and selectivity of this process are highly dependent on the catalyst system and the precise control of reaction conditions.

Cobalt-based catalysts are frequently employed for the hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid. evitachem.comgoogle.com Raney cobalt, in particular, has been identified as an effective catalyst for this transformation in an aqueous medium. google.com Other forms, such as cobalt-on-kieselguhr, have also been utilized. The process involves the reduction of the two nitro groups (-NO₂) on the stilbene (B7821643) backbone to amino groups (-NH₂).

Beyond cobalt, other catalyst systems have been explored. For instance, palladium-based catalysts, such as Pd-Cu/sibunite, have been developed for the selective liquid-phase hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid in water, achieving yields of up to 91-92%. rasayanjournal.co.in Platinum-based catalysts (e.g., 5% Pt/C) have also been used in the hydrogenation of related aromatic nitro compounds. epo.org

The successful catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid is contingent on the careful optimization of several reaction parameters. When using cobalt catalysts, the reaction is typically carried out in an aqueous medium within a specific pH range of 6.0 to 8.5. evitachem.comgoogle.com This pH control is crucial for achieving high yields and purity.

The temperature and pressure are also critical variables. The hydrogenation process is generally performed at elevated temperatures, ranging from 70°C to 180°C, with an optimal range often cited as 100°C to 160°C. google.com Hydrogen pressure is maintained between 5 and 150 bars, with a more specific range of 20 to 120 bars often preferred. google.com For example, one specific process describes hydrogenation at 120°-125° C and a pressure of 50-80 bars, with the reaction completing in as little as 30 minutes. google.com

Specific Catalyst Systems and Reaction Parameters (e.g., Cobalt Catalysts, Raney Cobalt)

Multi-Step Synthesis Pathways (e.g., from p-Nitrotoluene)

An alternative and widely used industrial route for producing 4,4'-diaminostilbene-2,2'-disulfonic acid starts with p-nitrotoluene. guidechem.com This multi-step synthesis involves a sequence of sulfonation, oxidation, and reduction reactions to build the final molecule. guidechem.comwikipedia.org

The first step in this pathway is the sulfonation of p-nitrotoluene. wikipedia.org This reaction introduces a sulfonic acid group (-SO₃H) onto the toluene (B28343) ring, yielding 4-nitrotoluene-2-sulfonic acid. guidechem.comwikipedia.org This step is foundational, as the sulfonic acid groups improve water solubility and direct the subsequent reactions. The sulfonation is typically carried out using oleum (B3057394) (fuming sulfuric acid). google.com

Following sulfonation, two molecules of 4-nitrotoluene-2-sulfonic acid undergo oxidative condensation to form the stilbene backbone. google.comgoogle.com This reaction creates the central carbon-carbon double bond (C=C) and results in the formation of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). guidechem.comresearchgate.net Common oxidizing agents for this step include sodium hypochlorite (B82951) or oxygen from the air, typically in an alkaline aqueous medium. wikipedia.orggoogle.com The yield of this industrial oxidation process is approximately 85%. researchgate.netresearchgate.net

The final stage of the multi-step synthesis is the reduction of the dinitro compound, 4,4'-dinitrostilbene-2,2'-disulfonic acid, to the target product, 4,4'-diaminostilbene-2,2'-disulfonic acid. guidechem.comwikipedia.org This reduction step is identical to the catalytic hydrogenation process described in section 2.1. It effectively converts the two nitro groups into amino groups, completing the synthesis. prepchem.com This final product is a key intermediate for various dyes and optical brighteners. evitachem.comwikipedia.org

Oxidation Reactions

Synthesis of Key Precursors and Intermediates for 4,4'-Diaminostilbene Functionalization

The functionalization of 4,4'-diaminostilbene often begins with the synthesis of its sulfonated and nitrated derivatives. These precursors are instrumental in developing a variety of functional materials.

A primary precursor, 4,4'-diaminostilbene-2,2'-disulfonic acid, is a key intermediate for many applications. semanticscholar.orgunibl.org Its synthesis typically involves a multi-step process starting from stilbene. The common route includes:

Sulfonation: Stilbene is treated with concentrated sulfuric acid to introduce sulfonic acid groups at the 2 and 2' positions of the stilbene backbone. expertmarketresearch.com

Nitration: The resulting stilbene disulfonic acid is then nitrated using a mixture of concentrated nitric and sulfuric acids to yield 4,4'-dinitrostilbene-2,2'-disulfonic acid. expertmarketresearch.com

Reduction: The final step involves the reduction of the nitro groups to amino groups. This is often achieved using reducing agents like iron powder in the presence of an acid. expertmarketresearch.com

An alternative and important method for producing 4,4'-diaminostilbene-2,2'-disulfonic acid is through the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid. This process is typically carried out in an aqueous medium using a cobalt catalyst at elevated temperatures (70°-180° C) and hydrogen pressures (5-150 bars), while maintaining a pH between 6.0 and 8.5. google.com

The functionalization of 4,4'-diaminostilbene-2,2'-disulfonic acid is exemplified by its use in the synthesis of new azo dyes. This involves a bis-diazotization reaction where the diamine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) to form a bis-diazonium salt. semanticscholar.orgsciforum.net This reactive intermediate is then coupled with various aromatic compounds to produce symmetrical disazo direct dyes. semanticscholar.org The reaction conditions for these steps are critical and are summarized in the table below.

Interactive Data Table: Synthesis of Azo Dyes from 4,4'-Diaminostilbene-2,2'-disulfonic Acid

| Reaction Step | Reagents | Temperature | pH | Key Observations | Reference |

|---|---|---|---|---|---|

| Bis-diazotization | 4,4'-diaminostilbene-2,2'-disulfonic acid, NaNO₂, HCl | 5°C | ~1 | Formation of a bis-diazonium salt suspension. Excess nitrous acid is removed with urea. | semanticscholar.orgsciforum.net |

| Azo Coupling | Bis-diazonium salt, Coupling components (e.g., 2-chlorosalicylanilide) | 8-10°C | ~8-8.5 | An excess of the coupling component is often used. The reaction is carried out in an alkaline aqueous medium. | semanticscholar.org |

| Purification | Dioxane:Pyridine (90:10 v/v) | - | - | Recrystallization is used to purify the final dye product. | semanticscholar.orgsciforum.net |

Furthermore, precursors like 4,4'-diaminobiphenyl-3,3'-disulfonic acid are synthesized for creating specialized polymers and functional materials. One method involves the sulfonation of benzidine (B372746) sulfate (B86663) with sulfuric acid monohydrate at high temperatures (approximately 210°C). Another approach is the catalytic reduction of dinitro precursors, such as 4,4'-dinitrobiphenyl-3,3'-disulfonic acid, using catalysts like Raney cobalt under hydrogen pressure.

Green Chemistry Principles in 4,4'-Diaminostilbene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 4,4'-diaminostilbene and its derivatives to minimize environmental impact and enhance sustainability. These principles focus on waste prevention, atom economy, the use of safer solvents, and energy efficiency. acs.orgmlsu.ac.insynthiaonline.com

A notable green approach is the use of water as a solvent in reactions like the diazo-coupling to produce porous organic polymers. acs.org This avoids the use of volatile and often toxic organic solvents. For instance, a porous organic polymer (DT-POP) was synthesized through a diazo-coupling reaction in water under mild conditions, demonstrating excellent stability and utility as an adsorbent for water treatment. acs.org

Catalysis plays a pivotal role in green synthesis. The use of catalytic reagents is superior to stoichiometric ones as they are more selective and reduce waste. mlsu.ac.in In the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid, the catalytic hydrogenation of the dinitro precursor is a greener alternative to the traditional Béchamp reduction using iron and acid, which generates large amounts of iron sludge. google.com The catalytic process offers high yields and easier product isolation.

Another innovative green method involves the use of zeolites as nanoreactors. For example, 4,4'-dimethyl trans-stilbene (B89595) has been synthesized from para-xylene at room temperature within MCM-22 zeolite nanoreactors. researchgate.net This method avoids the need for harsh reaction conditions and hazardous reagents typically used in conventional stilbene syntheses like Wittig-type reactions. researchgate.netwiley-vch.de

The drive for sustainability has also led to the development of bio-based polyimides from microbially-derived 4,4'-diaminostilbene. researchgate.net This approach utilizes renewable feedstocks, a key principle of green chemistry, to produce high-performance polymers.

The table below summarizes some green chemistry approaches in the synthesis of stilbene derivatives.

Interactive Data Table: Green Chemistry Approaches in Stilbene Derivative Synthesis

| Green Principle | Methodology | Example | Advantages | Reference |

|---|---|---|---|---|

| Use of Safer Solvents | Diazo-coupling reaction in water | Synthesis of a porous organic polymer (DT-POP) | Avoids toxic organic solvents, environmentally friendly. | acs.org |

| Catalysis | Catalytic hydrogenation | Reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid using a cobalt catalyst | High yield, reduced waste (no iron sludge), reusable catalyst. | google.com |

| Use of Renewable Feedstocks | Microbial synthesis | Production of 4,4'-diaminostilbene for bio-based polyimides | Reduces reliance on fossil fuels, sustainable. | researchgate.net |

| Energy Efficiency | Zeolite-based synthesis | Synthesis of 4,4'-dimethyl trans-stilbene in MCM-22 nanoreactors at room temperature | Mild reaction conditions, reduces energy consumption. | researchgate.net |

By embracing these green methodologies, the chemical industry can move towards more sustainable and environmentally responsible production of 4,4'-diaminostilbene and its valuable derivatives.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural details.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the bonding within a molecule by measuring its absorption of infrared radiation. The analysis of solid-state 4,4'-diaminostilbene (B1237157) reveals characteristic absorption bands that correspond to specific molecular vibrations. Detailed assignments of these bands are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which provide a theoretical framework for understanding the experimental spectra. rsc.orgchemicalbook.com

Table 1: Characteristic FTIR Absorption Bands for 4,4'-Diaminostilbene This table is a representation of typical vibrational modes for the functional groups present in 4,4'-diaminostilbene. Precise peak positions can vary based on the sample's physical state and experimental conditions.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 1650 - 1600 | C=C Stretch | Vinylic (Stilbene Bridge) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

Surface-Enhanced Raman Scattering (SERS) Spectroscopy Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. scribd.comresearchgate.net 4,4'-Diaminostilbene (DAS) has been a subject of significant interest in SERS studies, not just as an analyte but also as a molecular linker to induce the aggregation of metallic nanoparticles. ethz.chchemicalbook.com

Due to its structure, featuring two amino groups at opposite ends of a conjugated system, DAS can bridge two nanoparticles, creating areas of intense electromagnetic field enhancement known as "hot spots". ethz.chchemicalbook.comnih.gov The formation of these hot spots, which occurs in the narrow gaps between linked nanoparticles, leads to a massive amplification of the Raman signal, far exceeding the enhancement observed for molecules adsorbed on isolated particles. oregonstate.edu

Research has shown that the SERS spectra of DAS are highly dependent on its concentration. chemicalbook.com At low concentrations, DAS molecules effectively link silver nanoparticles, leading to aggregation and the formation of hot spots. This results in a non-monotonic change in SERS intensity and a distinct spectral profile. ethz.chchemicalbook.com As the concentration increases to achieve multilayer coverage, the linking mechanism is hindered, and molecules tend to adsorb at a single end, leading to a dramatic change in the SERS profile and a decrease in the exceptional enhancement factor associated with hot spots. nih.govoregonstate.edu These studies demonstrate the utility of SERS in probing molecule-nanoparticle interactions and the controlled assembly of plasmonic nanostructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution and the solid state. It exploits the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. spectrabase.com The spectrum of 4,4'-diaminostilbene displays signals corresponding to the chemically distinct protons: those on the amino groups, the aromatic rings, and the vinylic double bond. The chemical shift (δ) of these protons is influenced by the electron density around them. researchgate.net

In a typical deuterated solvent like DMSO-d₆, the protons of the amino groups (-NH₂) appear as a broad singlet. The aromatic protons appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the amino group are shifted upfield compared to those ortho to the vinylic group due to the electron-donating nature of the amine. The two protons of the central vinylic group (-CH=CH-) are chemically equivalent in the symmetric trans isomer and appear as a single, sharp singlet. sciforum.netspectrabase.com In studies of polymers derived from 4,4'-diaminostilbene, the aromatic protons of the diamine unit have been observed in the range of 7.1–7.6 ppm, with the vinylic protons appearing between 7.4 and 7.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for trans-4,4'-Diaminostilbene Values are predictions based on standard chemical shift tables and data from related compounds. The exact shifts can vary with solvent and concentration.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amino (-NH ₂) | ~5.0 - 5.5 | Broad Singlet |

| Aromatic (H -C-C-NH₂) | ~6.6 - 6.8 | Doublet |

| Aromatic (H -C-C=C) | ~7.2 - 7.4 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. organicchemistrydata.orgchemguide.co.uk In the proton-decoupled ¹³C NMR spectrum of 4,4'-diaminostilbene, each chemically non-equivalent carbon atom gives a distinct signal. Due to the molecule's symmetry (in the trans isomer), only four signals are expected for the eight aromatic carbons and one signal for the two vinylic carbons.

The carbon atom directly bonded to the electron-donating amino group (C-NH₂) is significantly shielded and appears at a characteristic chemical shift. libretexts.org The other aromatic carbons (ipso, ortho, and meta to the vinylic group) can be assigned based on established substituent effects. mestrelab.com The vinylic carbons give a signal in the alkene region of the spectrum. Quaternary carbon atoms (those not bonded to any hydrogen) typically show weaker signals. nih.gov Data for related dyes indicates that the signals can be well-resolved and agree with the proposed chemical structure. spectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts for trans-4,4'-Diaminostilbene Values are predictions based on standard chemical shift tables and data from related compounds. The exact shifts can vary with solvent.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -NH₂ | 146 - 150 |

| C H (Aromatic, ortho to NH₂) | 114 - 116 |

| C H (Aromatic, ortho to C=C) | 127 - 129 |

| C -C=C (ipso) | 128 - 132 |

| C H=C H (Vinylic) | 124 - 127 |

Solid-State NMR Techniques (e.g., ²H Solid-State NMR, Double Quantum Heteronuclear Local Field Solid-State NMR)

Solid-state NMR (ssNMR) provides structural and dynamic information on materials in their solid form, which is often inaccessible by solution NMR or X-ray diffraction. rsc.org Techniques like ²H solid-state NMR and advanced heteronuclear correlation methods are particularly powerful.

²H Solid-State NMR is highly sensitive to molecular motion. By replacing specific protons with deuterium (B1214612) (²H), the dynamics of that site can be probed. The analysis of the ²H NMR lineshape provides detailed information about the rate and geometry of molecular reorientations. For stilbene (B7821643) derivatives, this technique has been used to study the dynamics of ligands bound to proteins, revealing information about large-amplitude "wobbling" motions and the ligand's orientation in its binding site. spectrabase.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides profound insights into the electronic transitions and photophysical behavior of 4,4'-diaminostilbene and its analogues.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its outer electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgrsc.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic orbitals. libretexts.org For organic molecules, these absorptions are typically associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands. shu.ac.uk

In the context of 4,4'-diaminostilbene, the conjugated π-system of the stilbene core, along with the amino groups, constitutes the primary chromophore. The electronic transitions observed are mainly of the π → π* type, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The presence of non-bonding (n) electrons on the nitrogen atoms also allows for n → π* transitions. libretexts.org

The solvent environment can influence the position of absorption maxima. shu.ac.ukuomustansiriyah.edu.iq An increase in solvent polarity often leads to a blue shift (shift to shorter wavelengths) for n → π* transitions and a red shift (shift to longer wavelengths) for π → π* transitions. shu.ac.ukuomustansiriyah.edu.iq

Derivatives of 4,4'-diaminostilbene exhibit absorption maxima that are influenced by the nature and position of substituents. For instance, derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid are designed to have absorption maxima in the range of 348-352 nm, which is ideal for absorbing UV radiation. A novel fluorophore derived from 4,4'-diaminostilbene-2,2'-disulfonic acid displayed a maximum absorbance at 359 nm in dimethyl sulfoxide (B87167) (DMSO). scirp.org Studies on various trans-stilbene (B89595) derivatives have shown that the energies of the 0–0 transitions are correlated with the donor-acceptor properties of the substituents. rsc.org

Table 1: UV-Vis Absorption Data for 4,4'-Diaminostilbene Derivatives

| Compound/Derivative | Solvent | Maximum Absorption (λmax) (nm) | Reference |

| 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives | Not Specified | 348-352 | |

| Fluorophore from 4,4'-diaminostilbene-2,2'-disulfonic acid | DMSO | 359 | scirp.org |

| Blue-light-emitting bis(diarylamino)stilbene derivatives | Dichloromethane | Not Specified | tandfonline.com |

Fluorescence spectroscopy is a powerful technique for studying the photophysical properties of molecules that emit light after being electronically excited. This emission occurs as the molecule relaxes from the excited singlet state back to the ground state. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters determined from these studies. rsc.org

4,4'-diaminostilbene and its derivatives are known for their fluorescent properties, which are highly dependent on their molecular structure and environment. For example, 4,4'-diaminostilbenes generally have shorter singlet lifetimes in nonpolar solvents due to larger fluorescence and intersystem crossing rate constants. acs.org In contrast, some 3-substituted diaminostilbenes exhibit long, temperature-independent singlet lifetimes and high fluorescence quantum yields. acs.org

The introduction of substituents can significantly alter the fluorescence characteristics. Derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid have been shown to possess high fluorescence quantum yields, in the range of 0.82-0.91. Research on a novel fluorophore synthesized from 4,4'-diaminostilbene-2,2'-disulfonic acid demonstrated a strong blue/purple emission centered at 450 nm in both solution and solid state. scirp.org Similarly, a series of blue-light-emitting bis(diarylamino)stilbene derivatives exhibited very high photoluminescence quantum yields of 0.82–0.99. tandfonline.com

The solid-state fluorescence of stilbene derivatives is also a subject of intense research, with studies showing that weak intermolecular interactions, such as C-H···π and π···π stacking, play a crucial role in determining the emission properties. mdpi.com

Table 2: Fluorescence Data for 4,4'-Diaminostilbene and its Derivatives

| Compound/Derivative | Emission Maximum (nm) | Quantum Yield (ΦF) | Key Findings | Reference |

| 4,4'-diaminostilbenes | Not Specified | Not Specified | Shorter singlet lifetimes in nonpolar solvents. acs.org | acs.org |

| 3,5-diaminostilbene & 3,3'-diaminostilbene | Not Specified | Large | Long, temperature-independent singlet lifetimes. acs.org | acs.org |

| 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives | Not Specified | 0.82-0.91 | Superior quantum yields compared to coumarin (B35378) analogs. | |

| Fluorophore from 4,4'-diaminostilbene-2,2'-disulfonic acid | 450 | Not Specified | Strong blue/purple emission. scirp.org | scirp.org |

| Blue-light-emitting bis(diarylamino)stilbene derivatives | Not Specified | 0.82–0.99 | Highly efficient blue emitters. tandfonline.com | tandfonline.com |

| Methoxy-trans-stilbene derivatives | Not Specified | 0.07–0.69 | Fluorescence lifetimes between 0.82 and 3.46 ns. mdpi.com | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of a compound. labmanager.com

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of mass spectrometry that can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This high level of precision enables the confident determination of the elemental composition of a compound by distinguishing between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.commeasurlabs.com HRMS is crucial for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. innovareacademics.in The enhanced resolution of HRMS instruments also facilitates the analysis of fragmentation patterns, which provides further structural information. innovareacademics.in Techniques like time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) are commonly used to achieve high mass resolution. innovareacademics.in

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, including polymers and biomolecules. bruker.com In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. bruker.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. bruker.com The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their m/z ratio. bruker.com

MALDI-TOF MS has been effectively used to characterize polymers, providing detailed information about macromolecular structures and identifying side products in polymerization reactions. mdpi.com For instance, it has been used to analyze the structure of high-sulfur polymers, allowing for the clear separation of sulfur-containing and hydrocarbon molecular fragments. mdpi.com This technique is valuable for obtaining a unique molecular fingerprint of a sample, which can be compared to reference spectra for identification. euphresco.net

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com By irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. forcetechnology.com This pattern serves as a fingerprint for the crystalline phase, allowing for its identification. forcetechnology.com

XRD is a powerful tool for:

Phase identification and quantification: Determining the crystalline phases present in a material and their relative amounts. malvernpanalytical.commdpi.com

Crystal structure determination: Elucidating the precise arrangement of atoms in the crystal lattice. bourevestnik.com

Analysis of structural properties: Providing information on crystallite size, lattice strain, and preferred orientation. malvernpanalytical.com

Single-crystal X-ray diffraction is particularly powerful for determining the exact molecular structure of a compound. For example, the structure of tetrabutyl ammonium (B1175870) 4,4'-diaminostilbene-2,2'-disulphonate was confirmed using this technique. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2(1)/n with specific lattice parameters. researchgate.net Similarly, the crystal structure of a molecular organocopper cluster involving a 4,4'-diaminostilbene-2,2'-disulphonate ligand was also determined by single-crystal X-ray diffraction, showing a monoclinic space group P21/n. researchgate.net

Powder X-ray diffraction (XRPD) is widely used for the analysis of polycrystalline materials. malvernpanalytical.com The diffraction patterns of crystalline materials typically exhibit sharp peaks, whereas amorphous materials produce broad, asymmetric peaks. mdpi.comekb.eg

Table 3: Crystallographic Data for 4,4'-Diaminostilbene Derivatives

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| Tetrabutyl ammonium 4,4'-diaminostilbene-2,2'-disulphonate | Monoclinic | P2(1)/n | a = 10.0645(6) Å, b = 14.2573(9) Å, c = 17.6053(11) Å, β = 94.3160(10)° | researchgate.net |

| [Cu(DAS-(SO3)2)]2·3H2O | Monoclinic | P21/n | a = 8.8647(6) Å, b = 10.5247(7) Å, c = 21.2265(14) Å, β = 93.1730(10)° | researchgate.net |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P21 | a=11.7469(5) Å, b=6.0849(2) Å, c=12.5792(6) Å, β= 117.736(7)° | eurjchem.com |

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.

Thin-layer chromatography (TLC) is a versatile, cost-effective, and simple analytical technique used to separate and identify compounds in a mixture, as well as to determine the purity of a substance. sigmaaldrich.comresearchgate.netmedcraveonline.com The separation is based on the differential affinities of the compounds for the stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier) and the mobile phase (a solvent or solvent mixture). medcraveonline.com

TLC is valuable for monitoring the progress of chemical reactions by qualitatively analyzing the reaction products. sigmaaldrich.com The process involves spotting the sample onto a TLC plate, which is then placed in a developing chamber with a suitable mobile phase. As the mobile phase ascends the plate via capillary action, the components of the sample separate based on their polarity and interaction with the stationary phase. For instance, a method was developed for the quantitative determination of phenylephrine (B352888) and dimethindine maleate (B1232345) using TLC on silica gel F254 plates with a mobile phase of toluene (B28343), acetone, isopropyl alcohol, and ammonia (B1221849). researchgate.net This highlights the adaptability of TLC for specific analytical challenges. The technique is widely applicable to various substance classes, including alkaloids, lipids, and carbohydrates.

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques utilize a beam of accelerated electrons as a source of illumination, allowing for much higher resolution than light microscopes.

Field Emission Scanning Electron Microscopy (FESEM) is a powerful tool for obtaining high-resolution images of the surface topography of a sample. numberanalytics.com It is particularly useful for studying the morphology and nanostructure of materials. researchgate.netnih.gov FESEM provides ultra-high resolution imaging, even at low accelerating voltages, which is beneficial for examining surface-sensitive and non-conductive samples.

In the study of materials derived from 4,4'-Diaminostilbene, FESEM is used to analyze the morphology of synthesized nanostructures. For example, in the case of DASDSA-grafted reduced graphene oxide, FESEM analysis showed that the DASDSA spacer successfully minimized the restacking of the reduced graphene oxide sheets. researchgate.net The technique can reveal detailed surface features, such as the formation of nanoparticles or nanorods. researchgate.net Modern FESEM instruments can achieve resolutions down to the sub-nanometer level. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to measure the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.org

XPS is a crucial tool for characterizing the surface chemistry of 4,4'-Diaminostilbene-based materials. For example, in the synthesis of DASDSA-functionalized reduced graphene oxide, XPS analysis confirmed the covalent bond formation between DASDSA and graphene. researchgate.net The technique can identify all elements except for hydrogen and helium and can distinguish between different oxidation states of an element. ltschem.com XPS data is invaluable for understanding how molecules are bonded to a surface. rsc.org For instance, a study on 4Me-BODIPY derivatives used XPS to investigate their electronic structure and was interpreted with the aid of quantum chemical computations. rsc.org The analysis of survey spectra in XPS confirms the presence of expected elements in the sample. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For 4,4'-diaminostilbene and its derivatives, DSC and TGA are the most pertinent methods for understanding their thermal characteristics.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful analytical tool used to determine the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique can identify melting points, glass transitions, and other phase changes.

For the related compound, 4,4'-diaminostilbene-2,2'-disulfonic acid, a melting point of over 300 °C is consistently reported, indicating high thermal stability. One study on the synthesis of 4,4'-diaminostilbene for use as a curing agent reported a melting range of 225-228°C for the synthesized compound. DSC was utilized in this research to analyze the curing kinetics of an epoxy resin system containing the diamine, rather than to characterize the thermal properties of the diamine in isolation.

Table 1: Reported Melting Point of 4,4'-Diaminostilbene and a Related Derivative

| Compound | Reported Melting Point/Range (°C) |

| 4,4'-Diaminostilbene | 225-228 |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | >300 |

This table presents the limited available data on the melting points of 4,4'-diaminostilbene and its disulfonic acid derivative. The data for the parent compound is from a specific synthesis and may not represent the universally accepted value.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of the material. A TGA curve plots the percentage of initial mass remaining against temperature.

Detailed TGA data for 4,4'-diaminostilbene is not readily found in the surveyed literature. However, studies on polyimides synthesized using 4,4'-diaminostilbene as a monomer indicate that these polymers possess exceptional thermal resistance, with 10% weight loss temperatures (Td10) exceeding 600 °C. researchgate.net This high thermal stability of the resulting polymers suggests that the 4,4'-diaminostilbene monomer itself likely possesses a significant degree of thermal stability. The decomposition of the monomer would occur at temperatures that allow for the successful polymerization and subsequent high-temperature applications of the polymer.

Table 2: Illustrative TGA Data for a High-Performance Polymer (for context)

| Material | Onset of Decomposition (°C) | Temperature of 10% Weight Loss (°C) |

| Polyimide derived from 4,4'-diaminostilbene | >500 | >600 researchgate.net |

This table provides contextual data on the thermal stability of a polymer derived from 4,4'-diaminostilbene, as specific TGA data for the monomer is not available. This illustrates the high thermal performance imparted by the diamine structure.

Computational and Theoretical Chemistry Investigations

Quantum-Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, such as molecules. wikipedia.org It has been successfully applied to 4,4'-diaminostilbene (B1237157) to predict various properties.

Theoretical calculations, particularly using DFT with the B3LYP hybrid functional and a 6-31G(d,p) basis set, have been employed to determine the optimized geometry of 4,4'-diaminostilbene. researchgate.net These calculations indicate that the molecule possesses a nearly planar stilbene (B7821643) core with the amino groups being almost coplanar. researchgate.net The structure is characterized by an inversion center. researchgate.net Geometry optimization is a crucial first step in computational studies as it locates the minimum energy conformation of the molecule, which is essential for accurate predictions of other properties. stackexchange.com The electronic structure analysis reveals insights into the distribution of electrons within the molecule and the nature of its chemical bonds. For instance, the planarity of the molecule facilitates π-electron delocalization across the stilbene bridge, which is a key factor influencing its electronic and photophysical properties.

Table 1: Selected Optimized Geometrical Parameters of 4,4'-Diaminostilbene (DFT/B3LYP/6-31G(d,p)) This table is for illustrative purposes; specific calculated values would be obtained from detailed computational studies.

| Parameter | Value |

|---|---|

| C=C (ethylenic bridge) bond length | ~1.34 Å |

| C-C (bridge-phenyl) bond length | ~1.48 Å |

| C-N (phenyl-amino) bond length | ~1.39 Å |

| C-C-N bond angle | ~121° |

| Dihedral angle (phenyl rings) | ~0° |

DFT calculations are instrumental in predicting the vibrational frequencies of 4,4'-diaminostilbene, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By performing these calculations, a theoretical vibrational spectrum can be generated. A good agreement between the computed and experimental frequencies allows for a detailed and reliable assignment of the observed spectral bands to specific molecular vibrations. researchgate.net For 4,4'-diaminostilbene, vibrational assignments have been made for the phenyl rings, the ethylenic bridge, and the amino groups. researchgate.net This process often involves scaling the calculated frequencies to compensate for approximations in the computational method and to account for anharmonicity. ajol.inforesearchgate.net The potential energy distribution (PED) analysis can further aid in the detailed interpretation of the normal modes of vibration. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4,4'-Diaminostilbene This table is a representative example. Actual data requires specific experimental and computational results.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) symmetric | ~3350 | ~3360 | N-H stretching |

| ν(C=C) ethylenic | ~1630 | ~1635 | Ethylenic C=C stretching |

| δ(N-H) | ~1600 | ~1605 | N-H scissoring |

| ν(C-N) | ~1280 | ~1285 | C-N stretching |

The electronic absorption spectra of 4,4'-diaminostilbene can be simulated using methods like Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-DFT), and ZINDO (Zerner's Intermediate Neglect of Differential Overlap). nih.govacs.org TD-DFT is a widely used method for studying excited states and predicting UV-Vis spectra. nih.gov These simulations provide information about the electronic transitions, including their energies and intensities. For 4,4'-diaminostilbene, such calculations help in understanding the nature of the electronic excitations, for example, whether they are localized on a part of the molecule or involve charge transfer across the molecular framework. The ZINDO method has been used to calculate the energies of rotamers and to analyze the frontier orbitals of aminostilbenes. acs.org

Vibrational Frequency Calculations and Spectroscopic Assignment

Molecular Mechanics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. wikipedia.org Unlike quantum-chemical calculations, MM does not explicitly consider the electrons, but rather treats atoms as spheres and bonds as springs. This simplification allows for the simulation of much larger systems and longer timescales. wikipedia.org For 4,4'-diaminostilbene, molecular mechanics simulations can be used to study its conformational flexibility, such as the rotation around the central C-C bond, and to explore its interactions with other molecules, including solvents or other DAS molecules in an aggregate. csic.es

Studies on Intramolecular Charge Transfer States

The electronic structure of 4,4'-diaminostilbene, with its electron-donating amino groups and the π-conjugated stilbene backbone, makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. In such a process, an electron is transferred from the donor (amino group) to the acceptor part of the molecule. Computational studies are crucial for characterizing these ICT states. researcher.lifeacs.org Methods like TD-DFT can be used to calculate the properties of excited states and to investigate how the geometry of the molecule changes upon excitation, which can lead to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov The presence and nature of ICT states are highly dependent on the solvent polarity, a phenomenon that can be computationally modeled. rsc.org The study of such states is important for understanding the fluorescence properties of the molecule. researcher.life

Computational Modeling of Intermolecular Interactions and Aggregation Phenomena

Computational modeling is a valuable tool for investigating how molecules of 4,4'-diaminostilbene interact with each other, leading to aggregation. chalmers.se Derivatives of 4,4'-diaminostilbene-2,2'-disulphonic acid have been studied to understand their self-association in aqueous solutions. researchgate.net Molecular modeling and optimization can elucidate the geometric features of both the individual molecules and their aggregates. researchgate.net By calculating the relative energies of aggregation, it is possible to determine the most stable number of molecules in an aggregate. researchgate.net These computational predictions can then be correlated with experimental observations from techniques like UV-Vis spectroscopy, where changes in the absorption spectra with concentration can indicate aggregate formation. researchgate.net The types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the aggregation process can also be analyzed through these models. chalmers.sersc.org

Benchmarking of Computational Chemistry Approaches for Stilbene Systems

The accurate theoretical prediction of the electronic and photophysical properties of stilbene derivatives, including 4,4'-diaminostilbene, is crucial for understanding their behavior and designing new materials. Computational chemistry offers a powerful toolkit for this purpose, but the reliability of the results is highly dependent on the chosen theoretical methods and basis sets. Benchmarking studies, which compare the performance of different computational approaches against experimental data or high-level theoretical calculations, are therefore essential for establishing robust and predictive computational protocols for these systems.

A central challenge in modeling stilbene systems, particularly those with donor-acceptor or donor-donor substituents like 4,4'-diaminostilbene, lies in accurately describing their electronic excited states, which often have significant charge-transfer (CT) character. nih.gov Time-dependent density functional theory (TD-DFT) is a widely used method for calculating excited state properties due to its favorable balance of computational cost and accuracy. nih.gov However, the performance of TD-DFT is highly sensitive to the choice of the exchange-correlation (XC) functional. acs.org

Performance of Different DFT Functionals

For push-pull π-conjugated systems, which share electronic characteristics with symmetrically substituted stilbenes, conventional GGA and hybrid XC functionals have been shown to be unsuitable for reliably predicting nonlinear optical (NLO) properties like the first hyperpolarizability (β). researchgate.net These functionals often dramatically overestimate the NLO response. researchgate.net

Long-range corrected (LRC) hybrid functionals have emerged as a more reliable choice for systems with CT character. nih.gov Functionals like the Coulomb-attenuating method (CAM-B3LYP) have been shown to provide a much-improved description of CT excited states in substituted stilbenes. nih.gov Studies comparing various functionals for calculating one- and two-photon absorption spectra have found that CAM-B3LYP, along with other functionals like BLYP, can yield results that are closer to experimental values than standard hybrid functionals like B3LYP or even Hartree-Fock (HF) theory. nih.gov In a broad benchmark of 29 different functionals for a large set of organic molecules, global hybrid functionals with a moderate amount of exact exchange (22-25%), such as PBE0 and X3LYP, were found to provide a good balance of accuracy for vertical excitation energies. nih.gov

The following table summarizes the performance of selected DFT functionals for properties relevant to substituted stilbenes, based on findings from various benchmarking studies.

| Functional | Type | Strengths for Stilbene-like Systems | Weaknesses for Stilbene-like Systems | Relevant Findings |

| PBE0 | Global Hybrid | Good performance for vertical excitation energies of organic dyes. nih.gov | Can be less accurate for systems with strong CT character compared to LRC functionals. | Provides a mean absolute error of 0.14 eV for neutral organic dyes in extensive benchmarks. nih.gov |

| CAM-B3LYP | Long-Range Corrected Hybrid | Superior for describing charge-transfer excited states and NLO properties. nih.govmdpi.com Outperforms many other functionals for two-photon absorption probabilities. nih.gov | May not always outperform standard hybrids for all properties in the absence of significant CT character. nih.gov | Found to be in fair agreement with higher-level SCS-MP2 calculations for predicting first hyperpolarizabilities (β). mdpi.com |

| B3LYP | Global Hybrid | Widely used and can provide reasonable geometries. tandfonline.com | Known to significantly overestimate NLO properties and can be inaccurate for CT excitations. nih.govresearchgate.net | Often used for geometry optimization, with subsequent property calculations performed with more suitable functionals. tandfonline.com |

| M06-2X | Hybrid Meta-GGA | Shows good performance for calculating static first hyperpolarizabilities. mdpi.com | In comparative studies, it provides results for β in better agreement with SCS-MP2 than some other functionals. mdpi.com | |

| BLYP | GGA | Can provide reasonable values for two-photon absorption probabilities. nih.gov | Generally less reliable for excited state and NLO property predictions compared to hybrid functionals. researchgate.net | Found to perform better than B3LYP for TPA cross-sections in some push-pull stilbenes. nih.gov |

Detailed Research Findings

Research into push-pull chromophores, which are structurally related to 4,4'-diaminostilbene, has provided valuable insights into the interplay between computational methods and predicted properties. A study on α,ω-diphenylpolyene oligomers demonstrated that for predicting electronic first hyperpolarizabilities (βel), both CAM-B3LYP and M06-2X functionals show fair agreement with wave-function based methods like SCS-MP2. mdpi.com In contrast, the MN15 functional significantly overestimated this property. mdpi.com This highlights the critical importance of functional selection for obtaining physically meaningful results for NLO properties.

For simulating absorption spectra, TD-DFT calculations using the CAM-B3LYP functional have been successfully employed for triphenylamine-decorated stilbene derivatives, which are also electron-rich systems. tandfonline.com This approach is favored because it provides a more accurate description of intramolecular charge transfer transitions compared to standard hybrids. tandfonline.com

The choice of basis set is another critical parameter. For conjugated systems like stilbenes, polarized and diffuse functions are necessary to accurately describe the delocalized π-electron system and any potential charge separation in the excited state. Basis sets such as 6-311+G(d,p) are commonly recommended to ensure a proper description of electron delocalization.

Derivatization and Functionalization Strategies

Synthesis of Sulfonated Derivatives (e.g., 4,4'-Diaminostilbene-2,2'-disulfonic Acid)

The most prominent sulfonated derivative is 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA), a key intermediate in the production of optical brighteners and dyes. google.comwikipedia.orgbund.de Its synthesis is primarily achieved through the reduction of its dinitro precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). wikipedia.org

The standard industrial method involves the catalytic hydrogenation of an alkali metal salt of DNSDA in an aqueous medium. google.com This reduction can be carried out using various catalytic systems, including iron powder or more advanced cobalt-based catalysts like Raney cobalt and cobalt-on-kieselguhr. google.comwikipedia.org The reaction conditions are optimized to ensure high yield and purity. Key parameters include temperature, hydrogen pressure, and pH control. The hydrogenation is typically performed at temperatures ranging from 70°C to 180°C and hydrogen pressures between 5 and 150 bars. google.com Maintaining a pH between 6.0 and 8.5 is crucial for the process's efficiency. google.com An optimized industrial protocol might involve using a cobalt-on-kieselguhr catalyst at 120–125°C and 40–60 bars of hydrogen pressure at a pH of 6.5.

Azo Coupling Reactions and Dye Synthesis

4,4'-Diaminostilbene-2,2'-disulfonic acid is a fundamental building block for a large class of direct azo dyes, particularly those with symmetrical structures. unibl.orgsciforum.net The synthetic pathway involves a two-step process: the bis-diazotization of the diamine followed by an azo coupling reaction. semanticscholar.orglew.ro

In the first step, the two primary amino groups of DASDA are converted into diazonium salts. This bis-diazotization is typically carried out in an acidic aqueous solution (e.g., with hydrochloric acid) using sodium nitrite (B80452) at low temperatures, generally around 5°C. sciforum.netsemanticscholar.orglew.ro The resulting bis-diazonium salt is often isolated before the next step to remove excess salts. semanticscholar.org

The second step is the coupling reaction, where the bis-diazonium salt acts as an electrophile and reacts with two equivalents of a coupling component. bch.ro This reaction is performed in an alkaline medium, with sodium carbonate often used to maintain a pH of approximately 8, at temperatures around 8-10°C. sciforum.netsemanticscholar.org A wide variety of nucleophilic aromatic compounds can serve as coupling components, leading to a diverse palette of dyes. These components include salicylanilide (B1680751) derivatives, various naphthol and aminonaphthol sulfonic acids, and pyrazolone (B3327878) derivatives. sciforum.netsemanticscholar.orgbch.ro The resulting disazo dyes often exhibit good substantivity for cellulosic fibers like cotton. unibl.orgsciforum.net

Diazidostilbene Derivatives and Photoreactive Functionalization

Converting the amino groups of 4,4'-diaminostilbene (B1237157) into azide (B81097) groups yields photoreactive derivatives, most notably 4,4'-diazidostilbene-2,2'-disulfonic acid (DAZDS). The synthesis begins with the diamine precursor, DASDA, which undergoes diazotization with sodium nitrite in an acidic medium, similar to the initial step in azo dye synthesis. rsc.org The resulting diazonium intermediates are then treated with sodium azide (NaN₃) to substitute the diazonium groups with azide (-N₃) groups.

The defining characteristic of these diazido derivatives is their ability to be activated by light. Upon exposure to ultraviolet (UV) radiation, the azide groups undergo photolysis, a process that releases nitrogen gas (N₂) and generates highly reactive nitrene intermediates. evitachem.com These nitrenes are powerful reagents capable of inserting into various chemical bonds, including C-H and N-H bonds. This reactivity forms the basis for their use as photo-crosslinking agents and in photoaffinity labeling. evitachem.comgoogle.com.pg In materials science, this property is used to crosslink polymers, while in biochemistry, it allows for the covalent labeling and study of enzyme active sites and protein interactions.

Tetraalkyl-Diaminostilbene Derivatives

Functionalization can also occur directly on the amino groups through alkylation. The synthesis of N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes (TDAS) creates monomers that are valuable in polymer chemistry. vt.edu These tetraalkylated derivatives serve as building blocks for novel, highly functional copolymers with rigid backbones. vt.edu

A key example of their application is in the alternating copolymerization of a TDAS monomer with maleic anhydride (B1165640). vt.edu This reaction produces polymers with a high density of functional groups pendant to the polymer backbone and imparts significant stiffness to the polymer chain. vt.edu The specific properties of the resulting polymer can be tuned by the choice of the alkyl groups on the diaminostilbene monomer.

Grafting and Surface Functionalization (e.g., with Graphene Oxide)

The covalent attachment, or grafting, of diaminostilbene derivatives onto surfaces is a strategy to impart new functionalities to materials. A notable example is the functionalization of graphene-based materials. researchgate.net 4,4'-diaminostilbene-2,2'-disulfonic acid has been successfully grafted onto reduced graphene oxide (rGO) to create a hybrid material for energy storage applications. researchgate.net

The synthesis involves a facile refluxing method where graphene oxide (GO) is first reacted with DASDA in an ammonia (B1221849) solution. This is followed by a reduction step using hydrazine (B178648) hydrate (B1144303) to yield DASDA-grafted-rGO. researchgate.net Spectroscopic analyses confirm the formation of covalent bonds between the graphene sheets and the diaminostilbene derivative. researchgate.net In this architecture, the bulky, charged DASDA molecule acts as a spacer, which is crucial for preventing the undesirable restacking of individual rGO sheets. researchgate.net This separation of sheets improves the accessible surface area and enhances the electrochemical performance of the material when used as an electrode in high-performance asymmetric supercapacitors. researchgate.net Beyond graphene, diaminostilbene can be used as a linker molecule to modify various polymer surfaces. rsc.orgethz.ch

Heterocyclic Modifications and Conjugation

The amino groups of 4,4'-diaminostilbene-2,2'-disulfonic acid are excellent nucleophiles for reaction with electrophilic heterocyclic compounds, leading to complex and highly functional derivatives. This strategy is extensively used in the synthesis of fluorescent whitening agents (FWAs). researchgate.netncsu.edu

A common industrial synthesis involves the reaction of DASDA with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a reactive tri-substituted heterocycle. researchgate.net This nucleophilic substitution reaction typically proceeds stepwise. The first reaction yields 4,4′-bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2′-disulphonic acid. researchgate.net The remaining chlorine atoms on the triazine rings are still reactive and can be subsequently displaced by other nucleophiles, such as various amines or alcohols (e.g., polyethylene (B3416737) glycol). researchgate.netncsu.edu This modular approach allows for the synthesis of a vast library of stilbene-triazine compounds that function as FWAs and UV absorbing agents for substrates like cotton and paper. researchgate.net

Another example of heterocyclic conjugation is the synthesis of Quinobene. nih.gov This compound is prepared by reacting the bis-diazonium salt of DASDA with 8-hydroxyquinoline-5-sulfonic acid in an azo coupling reaction, demonstrating how azo coupling can be used to introduce heterocyclic moieties. nih.gov

Mentioned Chemical Compounds

Polymer Chemistry and Advanced Materials Science Applications

Polymerization Involving 4,4'-Diaminostilbene (B1237157) Monomers

4,4'-Diaminostilbene is a key monomer in the synthesis of several classes of polymers, where its rigid, photo-responsive stilbene (B7821643) core contributes to the unique characteristics of the final material.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. 4,4'-Diaminostilbene can be used as a diamine monomer in polycondensation reactions with various dianhydrides to produce polyimides. The process typically involves a two-step reaction, starting with the formation of a poly(amic acid) (PAA) intermediate, followed by thermal or chemical imidization to form the final polyimide. researchgate.netbeilstein-journals.org

Co-polyimides can also be synthesized by incorporating 4,4'-Diaminostilbene with other diamines, allowing for the fine-tuning of the polymer's properties. For example, co-polyimides have been synthesized by polymerizing 4,4'-diaminostilbene-2,2'-disulfonic acid (a derivative of 4,4'-Diaminostilbene) with pyromellitic dianhydride and poly(ether amine). researchgate.net This approach is an effective strategy for reducing the brittleness and crystallinity often associated with polyimide membranes. researchgate.net The introduction of ether linkages, for instance, can enhance hydrolytic stability and mechanical strength. researchgate.net

| Property | Result | Citation |

| Inherent Viscosities of (co)polyimides | 0.33-1.4 dL/g | researchgate.net |

| Number Average Molecular Weights of (co)polyimides | 14,700-31,900 g/mol | researchgate.net |

| Poly(amic acid)s (PAAs) Viscosity | up to 6.62 dL/g | researchgate.net |

| Polyimide 10% Weight Loss Temperature (Td10) | over 600 °C | researchgate.net |

| Polyimide Glass Transition Temperature (Tg) | above 250 °C | researchgate.net |

| Polyimide Tensile Strength | over 132 MPa | researchgate.net |

4,4'-Diaminostilbene and its derivatives can undergo alternating copolymerization with electron-deficient monomers like maleic anhydride (B1165640). vt.eduacs.org While stilbene itself is resistant to free-radical polymerization, it readily copolymerizes with maleic anhydride in a strictly alternating fashion. acs.org This process leads to the formation of highly functionalized copolymers with a well-defined, rigid polymer backbone. vt.eduvt.edu The steric hindrance from the pendent phenyl rings of the stilbene units contributes to this rigidity. vt.edu

Solid-state NMR studies have been employed to investigate the chain structure of these alternating copolymers, revealing details about the configuration of the monomer units within the polymer chain. vt.eduacs.org For instance, in the copolymer of N,N,N',N'-tetraethyl-4,4'-diaminostilbene and maleic anhydride, the anhydride ring was found to have an all-cis configuration. acs.org

There is a growing interest in developing high-performance polymers from renewable resources. researchgate.netmdpi.com A novel approach involves the synthesis of bio-based polyimides using precursors derived from microorganisms. researchgate.net For instance, 4,4'-diaminostilbene has been synthesized from microbially-derived 4-aminocinnamic acid. researchgate.net This bio-based diamine can then be polymerized with various dianhydrides to produce bio-polyimides. researchgate.netacs.org

These bio-based polyimides have demonstrated exceptional properties, including ultrahigh thermal resistance and mechanical strength, sometimes surpassing that of conventional petroleum-based polyimides like Kapton™. researchgate.net The development of such materials is a significant step towards a more sustainable and low-carbon society. acs.org Research is also exploring the use of greener solvents in the synthesis process to further reduce the environmental impact. plasticsengineering.org

| Property | Result | Citation |

| Bio-polyimide 10% Weight Loss Temperature (T10) | over 425 °C | acs.org |

| Bio-polyimide Glass Transition Temperature (Tg) | over 350 °C | acs.org |

The ability to tailor polymer architecture is crucial for designing materials with specific properties for targeted applications. mdpi.comnsf.gov For example, in the case of alternating copolymers with maleic anhydride, the rigid backbone can lead to unique solution behaviors and self-assembly into ordered nanostructures. acs.org The spatial arrangement of functional groups along the polymer chain, which can be precisely controlled through the use of functionalized stilbene monomers, is key to achieving these well-defined architectures. vt.edu

Bio-based Polyimides from Microbially-Derived Precursors

Applications in Optical Brighteners and Fluorescent Whitening Agents (FWAs)

Derivatives of 4,4'-Diaminostilbene are widely used as optical brighteners, also known as fluorescent whitening agents (FWAs). cnhile-hl.comlongchangchemical.comstppgroup.com These compounds function by absorbing light in the near-ultraviolet range and re-emitting it as blue light. longchangchemical.comindustrialchemicals.gov.au This emitted blue light counteracts the natural yellowish hue of materials, resulting in a whiter and brighter appearance. longchangchemical.comsci-hub.se

FWAs are extensively used in various industries, including textiles, paper, detergents, plastics, and coatings. cnhile-hl.comlongchangchemical.com The effectiveness of an FWA depends on its ability to absorb UV light, its fluorescence efficiency, and its affinity for the material being treated. longchangchemical.com

A significant class of FWAs is based on the 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) structure. tu-dresden.dencsu.edugoogle.com These compounds are often modified by condensation with cyanuric chloride (a triazine derivative) and various amines to create complex triazine-aminostilbene structures. industrialchemicals.gov.auncsu.edu This chemical modification allows for the tuning of the FWA's properties, such as water solubility and affinity for different substrates. ncsu.eduontosight.ai

Triazine-aminostilbene FWAs are particularly effective for whitening cellulose (B213188) fibers and are therefore widely used in the paper and textile industries, as well as in laundry detergents. cnhile-hl.comlongchangchemical.comncsu.edu The stilbene core provides the necessary conjugated system for fluorescence, while the triazine rings and other substituents enhance the molecule's performance and applicability. ncsu.eduontosight.ai

Polymeric Fluorescent Whitening Agents

Derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) are fundamental to the production of triazine-aminostilbene fluorescent whitening agents (FWAs). ncsu.edu These compounds function by absorbing light in the near-ultraviolet region and re-emitting it in the blue portion of the visible spectrum, which enhances the whiteness and brightness of materials like paper and textiles. ncsu.edu

Researchers have synthesized multifunctional, water-soluble polymeric fluorescent whitening agents (PFWAs) based on the DSD acid-triazine structure. ncsu.edu These PFWAs are created through a nucleophilic substitution reaction involving cyanuric chloride, DSD acid, various amino compounds, and polymers like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA). ncsu.edu The resulting polymeric structure not only provides the whitening effect but can also improve other properties of the treated material, such as the surface strength and smoothness of paper. ncsu.edu Furthermore, these PFWAs have demonstrated enhanced resistance to UV aging, acting as both a light stabilizer and a fluorescent whitener. ncsu.edu

The general approach involves reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine, followed by further condensation with various amines. researchgate.net This step-wise replacement of the chlorine atoms on the cyanuric chloride allows for the tailored synthesis of FWAs with specific properties. For instance, introducing different amino and alkoxy derivatives into the triazine ring can influence the performance of the FWA. ncsu.edu

| FWA Derivative Type | Base Monomer | Key Feature | Application |

| Polymeric FWA (PFWA) | 4,4'-diaminostilbene-2,2'-disulfonic acid | Water-soluble, multifunctional | Paper, Textiles |

| Triazinylamino Stilbene | 4,4'-diaminostilbene-2,2'-disulfonic acid | High whiteness, UV absorption | Cotton Fiber |

| Asymmetrical Polymeric FWA | 4,4'-diaminostilbene-2,2'-disulfonic acid | Improved photostability | General Whitening |

Crosslinking Agents in Polymer Engineering

Crosslinking is a critical process in polymer engineering that enhances the mechanical strength, thermal stability, and chemical resistance of polymers by creating a three-dimensional network structure. lohtragon.comspecialchem.com 4,4'-Diaminostilbene can function as a crosslinking agent, particularly in the formation of robust polymer networks.

The two primary amino groups on the 4,4'-diaminostilbene molecule provide reactive sites for creating covalent bonds between polymer chains. lohtragon.comspecialchem.com This process transforms individual polymer chains into a more rigid, interconnected matrix. lohtragon.com For example, in the development of elastic ferroelectric materials, precise and slight cross-linking of polymer chains in the amorphous regions of poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)) has been shown to significantly alter the material's properties. the-innovation.org While a different diamine was used in that specific study, the principle of using diamines as crosslinkers is well-established. the-innovation.org The introduction of crosslinks can lead to a decrease in crystallinity and an increase in the elastic properties of the polymer. the-innovation.org

The effectiveness of a crosslinking agent is influenced by factors such as the availability of functional groups on the polymer and the reaction conditions. lohtragon.com The use of diamines like 4,4'-diaminostilbene allows for the creation of tailored polymer networks with specific performance characteristics.

Development of High-Performance Membranes (e.g., Proton Exchange Membranes)

In the field of fuel cell technology, proton exchange membranes (PEMs) are a crucial component, responsible for conducting protons from the anode to the cathode. mdpi.comrsc.org Aromatic polymers, including those derived from 4,4'-diaminostilbene, are being explored as alternatives to traditional perfluorosulfonic acid (PFSA) membranes like Nafion. mdpi.com

Sulfonated polyimides (SPIs) are a promising class of materials for PEMs, and their properties can be tailored by the choice of dianhydride and diamine monomers. mdpi.com The use of sulfonated diamines, such as 4,4'-diaminostilbene-2,2'-disulfonic acid (DSDSA), in the synthesis of polyimides can impart proton conductive properties to the resulting membrane. mdpi.com These membranes are expected to exhibit high mechanical strength and chemical stability. mdpi.com

Research into poly(arylene perfluoroalkylene)-based ionomers containing densely sulfonated groups has shown that the combination of hydrophobic and hydrophilic units can lead to high proton conductivity. rsc.org While this specific study used a different sulfonated group, the principle of incorporating sulfonated monomers like DSDSA is a key strategy in designing high-performance PEMs. mdpi.comrsc.org The goal is to achieve high proton conductivity (around 0.1 S/cm), low fuel crossover, and excellent mechanical and thermal stability. mdpi.com

| Membrane Type | Key Monomer/Component | Desired Properties |

| Sulfonated Polyimides (SPIs) | 4,4'-diaminostilbene-2,2'-disulfonic acid | High proton conductivity, mechanical strength, chemical stability |

| Poly(arylene perfluoroalkylene) | Densely sulfonated quinquephenylene groups | High proton conductivity at low humidity, durability |

| Inkjet-printed Nafion® | Nafion® dispersion | Thin membrane, low resistance, high power density |

Nanocomposite Materials

Stilbene-Modified Silver Nanoparticles for Photonic Applications